(R)-2-Amino-7-methyloctanoic acid, also known as (2R)-2-amino-7-methyloctanoic acid, is a chiral α-amino acid characterized by the presence of a branched alkyl chain. Its molecular formula is with a molecular weight of 173.25 g/mol. The compound features an amino group (-NH₂), a carboxylic acid group (-COOH), and a hydrophobic octane side chain, which contributes to its unique properties and biological activities .
These reactions allow for the synthesis of various derivatives and modifications, expanding the utility of (R)-2-amino-7-methyloctanoic acid in organic chemistry.
(R)-2-Amino-7-methyloctanoic acid exhibits significant biological activity, primarily due to its role as a building block in peptide synthesis and its potential therapeutic applications. It has been studied for its interactions with specific enzymes and receptors, influencing metabolic pathways and biological processes. The compound's hydrophobic side chain aids in its interaction with lipid membranes, enhancing its bioavailability and efficacy .
The synthesis of (R)-2-amino-7-methyloctanoic acid can be achieved through several methods:
These methods highlight the versatility in synthesizing (R)-2-amino-7-methyloctanoic acid, catering to both laboratory-scale and industrial production.
(R)-2-Amino-7-methyloctanoic acid finds applications across various fields:
Research into the interaction of (R)-2-amino-7-methyloctanoic acid with biological targets has revealed its potential role in modulating enzyme activity and influencing signal transduction pathways. The amino group can form hydrogen bonds with active sites on enzymes, while the hydrophobic octane chain facilitates interactions with lipid environments . These studies are crucial for understanding how this compound may contribute to therapeutic effects.
Several compounds share structural similarities with (R)-2-amino-7-methyloctanoic acid, each possessing unique characteristics:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Amino-6-methylheptanoic acid | Similar branched structure but one less carbon atom | Potentially different biological activities |
| 2-Amino-5-methylhexanoic acid | One less carbon than (R)-2-amino-7-methyloctanoic acid | Shorter side chain may affect solubility and activity |
| 2-Amino-8-methyloctanoic acid | One more carbon in the side chain | May exhibit different interaction profiles |
| 2-Amino-4-methylpentanoic acid | Shorter branched alkyl chain | Different metabolic pathways due to shorter length |
These compounds illustrate the diversity within α-amino acids and highlight how minor structural changes can lead to significant differences in biological activity and applications.
(R)-2-Amino-7-methyloctanoic acid is a chiral α-amino acid characterized by the presence of a branched alkyl chain with a methyl group at the seventh position [1]. This unnatural amino acid represents an important building block for peptide synthesis and has potential applications in various fields including pharmaceutical development [2]. The stereochemical configuration at the α-carbon is critical for its biological recognition and activity, making asymmetric synthesis approaches particularly valuable [3].
Chiral auxiliary-mediated synthesis represents one of the most reliable approaches for obtaining (R)-2-amino-7-methyloctanoic acid with high enantiomeric purity [4]. This methodology involves the temporary incorporation of a stereogenic unit into the substrate to control the stereochemical outcome of subsequent reactions [4]. The chiral information present in the auxiliary can effectively bias the stereoselectivity of one or more reactions, after which the auxiliary can be recovered for future use [4].
Several chiral auxiliaries have proven effective for the synthesis of (R)-2-amino-7-methyloctanoic acid. Among these, oxazolidinone-based auxiliaries derived from amino alcohols have demonstrated particularly high levels of stereoselectivity [5]. The process typically begins with the attachment of the chiral auxiliary to a suitable precursor, followed by stereoselective alkylation to introduce the 7-methyloctanoic acid backbone [5] [6].
A notable approach involves the use of nickel(II) complexes of Schiff bases derived from (S)-o-[(N-benzylprolyl)amino]benzaldehyde and glycine [6]. These complexes undergo highly stereoselective alkylation reactions with appropriate alkyl halides in dimethylformamide at 25°C using sodium hydroxide as a catalyst [6]. This method has been successfully applied to produce various α-amino acids with optical yields of 70-92%, making it suitable for the synthesis of (R)-2-amino-7-methyloctanoic acid [6].
The alkylation of these nickel(II) complexes proceeds through a well-defined stereochemical mechanism, where the facial selectivity is controlled by the chiral environment created by the auxiliary [6]. After the alkylation step, the auxiliary can be cleaved under mild conditions to release the free amino acid without compromising the stereochemical integrity of the newly formed stereocenter [5] [6].
Another effective approach utilizes chiral sulfinimines as versatile intermediates for the asymmetric synthesis of (R)-2-amino-7-methyloctanoic acid [7]. The reaction of a chiral sulfinimine with an appropriate nucleophile proceeds with high diastereoselectivity, and subsequent removal of the sulfinyl group reveals the desired amino acid with excellent enantiomeric purity [7] [8].
Table 1: Comparison of Chiral Auxiliary Methods for (R)-2-Amino-7-methyloctanoic acid Synthesis
| Chiral Auxiliary | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) | Recovery of Auxiliary (%) |
|---|---|---|---|---|
| Oxazolidinone | LDA, THF, -78°C | 75-85 | 92-96 | 85-90 |
| Ni(II) Complex | NaOH, DMF, 25°C | 70-80 | 90-95 | 80-92 |
| Sulfinimine | Grignard, -20°C | 65-75 | 88-94 | 70-80 |
Catalytic asymmetric amination represents a more atom-economical approach to the synthesis of (R)-2-amino-7-methyloctanoic acid compared to chiral auxiliary methods [9]. These techniques utilize substoichiometric amounts of chiral catalysts to control the stereochemical outcome of the reaction, offering advantages in terms of efficiency and sustainability [9].
The asymmetric Strecker reaction stands as one of the most versatile methods for the synthesis of α-amino acids, including (R)-2-amino-7-methyloctanoic acid [10]. This reaction involves the addition of hydrogen cyanide to an imine, followed by hydrolysis of the resulting α-aminonitrile [10]. When performed under the influence of a chiral catalyst, the Strecker reaction can deliver the desired amino acid with high enantioselectivity [11].
Several catalyst systems have been developed for the asymmetric Strecker synthesis of (R)-2-amino-7-methyloctanoic acid [11]. Thiourea-derived organocatalysts have shown particular promise, enabling the reaction to proceed with excellent enantioselectivity under mild conditions [11]. These catalysts operate through hydrogen-bonding interactions with the substrate, creating a chiral environment that favors the formation of one enantiomer over the other [11] [12].
Metal-catalyzed asymmetric amination represents another powerful approach for the synthesis of (R)-2-amino-7-methyloctanoic acid [9]. Rhodium and ruthenium complexes bearing chiral ligands have been successfully employed for the asymmetric hydrogenation of dehydroamino acid derivatives, providing a direct route to the target compound [13] [14]. The stereoselectivity in these reactions is controlled by the chiral ligand, with BINAP and related diphosphines showing particularly high levels of enantiocontrol [14].
The Petasis reaction offers an alternative multicomponent approach to the synthesis of (R)-2-amino-7-methyloctanoic acid [8]. This reaction involves the coupling of an amine, an aldehyde, and a boronic acid derivative to form an α-amino acid in a single step [8]. When performed with chiral catalysts or reagents, the Petasis reaction can deliver the desired product with good stereoselectivity [8] [15].
Recent advances in asymmetric catalysis have led to the development of more efficient and selective methods for the synthesis of (R)-2-amino-7-methyloctanoic acid [12]. For example, the use of chiral phase-transfer catalysts has enabled highly enantioselective alkylation reactions under mild conditions, providing a practical route to the target compound [12]. Similarly, advances in organocatalysis have expanded the toolkit available for the asymmetric synthesis of this valuable amino acid [11] [12].
Table 2: Catalytic Asymmetric Amination Methods for (R)-2-Amino-7-methyloctanoic acid Synthesis
| Catalytic Method | Catalyst Type | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Strecker Reaction | Thiourea | KCN, -20°C, 48h | 75-85 | 90-95 |
| Hydrogenation | Rh-BINAP | H2 (50 bar), 25°C | 85-95 | 95-99 |
| Petasis Reaction | BINOL | DCM, 0°C, 24h | 70-80 | 85-90 |
| Phase Transfer | Quaternary ammonium | KOH, toluene, -40°C | 65-75 | 88-93 |
Biocatalytic approaches offer environmentally friendly alternatives for the production of (R)-2-amino-7-methyloctanoic acid with excellent stereoselectivity [16]. These methods harness the remarkable selectivity of enzymes to achieve transformations that might be challenging using traditional chemical approaches [16] [17].
Enzymatic resolution represents one of the most established biocatalytic routes for obtaining (R)-2-amino-7-methyloctanoic acid [18]. This approach exploits the inherent selectivity of enzymes to discriminate between enantiomers in a racemic mixture, allowing for the isolation of the desired (R)-enantiomer with high optical purity [18].
Aminoacylases have been extensively employed for the resolution of racemic mixtures of N-acylated amino acids [18]. These enzymes selectively hydrolyze the N-acyl group from one enantiomer while leaving the other untouched, enabling straightforward separation of the two forms [18] [19]. For the production of (R)-2-amino-7-methyloctanoic acid, this typically involves the preparation of N-acetyl-DL-2-amino-7-methyloctanoic acid, followed by enzymatic hydrolysis using an appropriate aminoacylase [18] [20].
The mold acylase from Aspergillus and Penicillium species has shown particular utility for the resolution of racemic amino acids [19]. This enzyme exhibits high stereoselectivity, preferentially hydrolyzing the L-isomer of N-acylated amino acids while leaving the D-isomer intact [19]. Through careful optimization of reaction conditions, this approach can deliver (R)-2-amino-7-methyloctanoic acid with excellent optical purity [19] [20].
Lipases represent another class of enzymes that have been successfully applied to the resolution of racemic amino acid derivatives [18]. These enzymes can catalyze the selective esterification or hydrolysis of one enantiomer in a racemic mixture, providing a practical route to enantiomerically pure (R)-2-amino-7-methyloctanoic acid [18]. The lipase-catalyzed kinetic resolution typically proceeds with high enantioselectivity, although the theoretical maximum yield is limited to 50% [18].
Dynamic kinetic resolution offers a means to overcome the yield limitation of traditional kinetic resolution [21]. This approach combines enzymatic resolution with in situ racemization of the undesired enantiomer, potentially allowing for complete conversion of the racemic starting material to the desired (R)-enantiomer [21]. For the synthesis of (R)-2-amino-7-methyloctanoic acid, this might involve the use of a lipase in combination with a racemization catalyst, such as a transition metal complex [21] [22].
Recent advances in protein engineering have expanded the toolkit available for the enzymatic resolution of racemic amino acids [22]. Directed evolution and rational design approaches have been employed to develop enzymes with enhanced activity, stability, and selectivity for specific substrates [22]. These engineered biocatalysts offer promising opportunities for the efficient production of (R)-2-amino-7-methyloctanoic acid [22] [23].
Table 3: Enzymatic Resolution Methods for (R)-2-amino-7-methyloctanoic acid Production
| Enzyme Type | Substrate | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Aminoacylase | N-acetyl derivative | pH 7.0, 37°C, 24h | 45-48 | >99 |
| Lipase | Methyl ester | pH 8.0, 30°C, 48h | 40-45 | >95 |
| Engineered acylase | N-formyl derivative | pH 7.5, 40°C, 12h | 47-49 | >99 |
Microbial fermentation represents a sustainable approach for the production of (R)-2-amino-7-methyloctanoic acid that can be scaled up for industrial applications [24]. This method utilizes the metabolic machinery of microorganisms to convert simple carbon sources into the desired amino acid with high stereoselectivity [24] [25].
Several microorganisms have been identified as potential producers of (R)-2-amino-7-methyloctanoic acid [24]. Corynebacterium glutamicum, a non-pathogenic soil bacterium, has been extensively employed for the industrial production of various amino acids and represents a promising host for the production of (R)-2-amino-7-methyloctanoic acid [25] [26]. This organism can utilize glucose as its preferred carbon source but can also metabolize other sugars such as maltose, sucrose, and fructose [25].
The development of an efficient fermentation process for (R)-2-amino-7-methyloctanoic acid production typically involves strain improvement through classical mutagenesis or modern genetic engineering approaches [26]. Regulatory mutants that overproduce the target amino acid can be generated by disrupting feedback inhibition mechanisms or by enhancing the expression of key biosynthetic enzymes [26]. For example, the introduction of a feedback-resistant variant of a key enzyme in the biosynthetic pathway can lead to significant improvements in production titers [26].
Metabolic engineering offers powerful tools for the rational design of microbial cell factories for (R)-2-amino-7-methyloctanoic acid production [25]. By redirecting carbon flux towards the desired product and minimizing the formation of byproducts, engineered strains can achieve higher yields and productivities [25]. This might involve the overexpression of rate-limiting enzymes, the deletion of competing pathways, or the introduction of heterologous genes to establish new biosynthetic routes [25] [26].
Process optimization plays a crucial role in maximizing the efficiency of microbial fermentation for (R)-2-amino-7-methyloctanoic acid production [26]. Parameters such as temperature, pH, dissolved oxygen concentration, and feeding strategy can significantly impact the performance of the fermentation process [26]. Through careful optimization of these parameters, higher titers, yields, and productivities can be achieved [26].
Recent advances in synthetic biology have expanded the possibilities for microbial production of unnatural amino acids like (R)-2-amino-7-methyloctanoic acid [17] [22]. The development of orthogonal translation systems has enabled the incorporation of non-canonical amino acids into proteins in vivo, providing new opportunities for the production of these valuable compounds [17] [22]. Similarly, the engineering of novel biosynthetic pathways through the assembly of enzymes from different organisms offers promising routes to compounds that are not naturally produced by any single organism [17] [22].
Table 4: Microbial Fermentation Strategies for (R)-2-amino-7-methyloctanoic acid Production
| Microorganism | Genetic Modification | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (g/g substrate) |
|---|---|---|---|---|---|
| C. glutamicum | Feedback-resistant enzyme | Glucose | Fed-batch | 25-30 | 0.35-0.40 |
| E. coli | Pathway engineering | Glycerol | Batch | 15-20 | 0.25-0.30 |
| S. cerevisiae | Orthogonal translation | Sucrose | Continuous | 10-15 | 0.20-0.25 |
The incorporation of (R)-2-amino-7-methyloctanoic acid into peptides represents an important application of this unnatural amino acid [27]. Solid-phase peptide synthesis (SPPS) offers a powerful methodology for the efficient assembly of peptides containing this and other non-proteinogenic amino acids [27] [28].
Solid-phase synthesis involves the stepwise assembly of a peptide chain on an insoluble support, typically a functionalized polymer resin [27]. The C-terminal amino acid is first attached to the resin, and subsequent amino acids are added one by one through a series of deprotection and coupling steps [27]. This approach offers several advantages over solution-phase synthesis, including simplified purification procedures and the ability to use excess reagents to drive reactions to completion [27] [28].
The incorporation of (R)-2-amino-7-methyloctanoic acid into peptides via solid-phase synthesis requires careful consideration of protecting group strategies [28]. The amino group is typically protected with either a 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group, depending on the specific synthetic strategy employed [28] [29]. The carboxylic acid group, meanwhile, must be activated to enable efficient coupling with the amino group of the growing peptide chain [28] [29].
Several coupling reagents have been developed for the efficient incorporation of sterically hindered amino acids like (R)-2-amino-7-methyloctanoic acid into peptides [28]. Carbodiimide-based reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in combination with additives like 1-hydroxybenzotriazole (HOBt), have been widely used for this purpose [28]. More recently, phosphonium and aminium reagents, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), have gained popularity due to their high coupling efficiency and reduced racemization [28] [30].
The incorporation of (R)-2-amino-7-methyloctanoic acid into peptides can sometimes be challenging due to steric hindrance [30]. Extended coupling times, repeated couplings, or the use of more powerful coupling reagents may be necessary to achieve complete incorporation [30]. Microwave-assisted solid-phase peptide synthesis offers a means to accelerate difficult couplings through controlled heating, potentially improving the efficiency of (R)-2-amino-7-methyloctanoic acid incorporation [30].
Monitoring the completeness of coupling reactions is crucial for ensuring the successful incorporation of (R)-2-amino-7-methyloctanoic acid into peptides [28]. The Kaiser test, which detects free amino groups through the formation of a blue-colored compound, provides a simple and rapid means to assess coupling efficiency [28]. More sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC) or mass spectrometry, offer more detailed information about the progress of the synthesis [28] [30].
After the completion of the peptide assembly, the final product must be cleaved from the resin and fully deprotected [28]. This typically involves treatment with a strong acid, such as trifluoroacetic acid, often in combination with scavengers to prevent side reactions [28]. The crude peptide can then be purified using techniques such as HPLC to obtain the final product with high purity [28] [30].
Recent advances in solid-phase synthesis have expanded the possibilities for the incorporation of (R)-2-amino-7-methyloctanoic acid into complex peptides [31]. The development of more efficient coupling reagents, improved resins, and automated synthesizers has facilitated the assembly of increasingly challenging sequences [31]. Similarly, advances in purification techniques have made it possible to obtain the final products with higher purity and yield [31].
Table 5: Coupling Conditions for (R)-2-amino-7-methyloctanoic acid Incorporation in SPPS
| Coupling Reagent | Additive | Solvent | Reaction Time (h) | Temperature (°C) | Coupling Efficiency (%) |
|---|---|---|---|---|---|
| DIC | HOBt | DMF | 2-4 | 25 | 85-90 |
| HBTU | DIPEA | NMP | 1-2 | 25 | 90-95 |
| PyBOP | NMM | DMF | 1-2 | 25 | 92-97 |
| COMU | DIPEA | DMF | 0.5-1 | 50 (microwave) | 95-99 |
(R)-2-Amino-7-methyloctanoic acid exhibits typical amphoteric behavior characteristic of α-amino acids, possessing both acidic carboxyl and basic amino functional groups [1] [2]. The compound exists as a zwitterion under physiological conditions, with the ionization state dependent on solution pH.
Based on established amino acid pKa patterns and structural analysis, the carboxyl group pKa is estimated to fall within the range of 2.0-2.5, consistent with typical α-amino acid carboxyl groups [2] [3]. The amino group pKa is predicted to be approximately 9.0-10.5, following the pattern observed for branched-chain amino acids [4] [5]. The extended alkyl chain with methyl branching at position 7 is expected to exert minimal influence on these ionization constants due to its distance from the ionizable centers.
The Henderson-Hasselbalch relationship governs the ionization behavior, with the compound existing predominantly as a cation below pH 2, as a zwitterion between pH 2-9, and as an anion above pH 10 [2]. At physiological pH 7.4, the molecule maintains a net neutral charge while carrying both positive and negative charges simultaneously.
| Ionizable Group | Estimated pKa | Reference Basis |
|---|---|---|
| Carboxyl group (-COOH) | 2.0 - 2.5 | Typical α-amino acid carboxyl pKa range [2] [3] |
| Amino group (-NH₂) | 9.0 - 10.5 | Typical α-amino acid amino pKa range [4] [5] |
| Net charge at pH 7.4 | Zwitterionic (neutral) | Between pKa values |
The hydrophobic character of (R)-2-Amino-7-methyloctanoic acid arises from its extended eight-carbon aliphatic chain with methyl branching at the seventh position [1]. This structural feature places it among the more hydrophobic naturally occurring amino acids, with an estimated LogP value in the range of 1.5-2.5.
The compound's hydrophobicity exceeds that of standard branched-chain amino acids such as leucine (LogP ≈ 1.7) and isoleucine (LogP ≈ 1.7) due to its longer carbon chain [6] [7]. However, it remains less hydrophobic than octanoic acid (LogP ≈ 3.0-3.5) due to the presence of polar amino and carboxyl groups that reduce overall lipophilicity [8] [9].
The LogD (distribution coefficient) values vary significantly with pH due to ionization effects. At acidic pH where the compound exists as a cation, LogD values are substantially lower than LogP due to increased aqueous solubility. Conversely, at basic pH where anionic forms predominate, LogD values approach LogP values more closely [6] [10].
| Compound | Carbon Chain Length | Estimated LogP | Hydrophobicity Rank |
|---|---|---|---|
| (R)-2-Amino-7-methyloctanoic acid | 8 (branched at C-7) | 1.5 - 2.5 | High [1] |
| 2-Aminooctanoic acid | 8 (linear) | 1.0 - 2.0 | Moderate-High |
| Leucine (2-amino-4-methylpentanoic acid) | 5 (branched at C-4) | 1.7 | Moderate [6] |
| Isoleucine (2-amino-3-methylpentanoic acid) | 5 (branched at C-3) | 1.7 | Moderate [6] |
| Valine (2-amino-3-methylbutanoic acid) | 4 (branched at C-3) | 1.1 | Low-Moderate [6] |
| Octanoic acid | 8 (linear, no amino group) | 3.0 - 3.5 | Very High [8] |
Thermal stability analysis of (R)-2-Amino-7-methyloctanoic acid follows established patterns observed for amino acids under elevated temperature conditions [11] [12]. The compound demonstrates good stability at ambient and moderately elevated temperatures, with significant degradation occurring above 150°C.
At temperatures below 60°C, the compound remains stable with minimal degradation expected over extended periods [13] [14]. Between 60-100°C, slight degradation may occur, primarily involving dehydration reactions, but the compound maintains structural integrity for reasonable exposure times [13] [12].
Above 150°C, amino acids typically undergo decarboxylation and deamination reactions, leading to formation of ammonia, water, and carbon dioxide [11]. The thermal degradation follows first-order kinetics with activation energies typically ranging from 70-150 kJ/mol for amino acids [15] [11]. The branched alkyl chain may provide some additional thermal stability compared to linear amino acids due to steric hindrance effects.
Degradation products at high temperatures include volatile compounds such as ammonia and water, along with non-volatile residues containing peptide-like bonds formed through condensation reactions [11] [12]. Complete decomposition occurs above 250°C, consistent with thermal analysis data for similar amino acid structures.
| Temperature Range (°C) | Stability Assessment | Primary Degradation Products |
|---|---|---|
| 25 - 60 | Stable | None expected [13] [14] |
| 60 - 100 | Stable with minor degradation | Minimal water loss [12] |
| 100 - 150 | Moderate degradation expected | Dehydration, cyclization products |
| 150 - 200 | Significant degradation likely | Decarboxylation, deamination [11] |
| 200 - 250 | Extensive degradation | NH₃, H₂O, peptide-like residues [11] |
| > 250 | Complete decomposition | Complete fragmentation [11] |
The solubility characteristics of (R)-2-Amino-7-methyloctanoic acid in biorelevant media are governed by its amphoteric nature and hydrophobic alkyl chain [16] [17]. The compound exhibits pH-dependent solubility patterns typical of amino acids, with enhanced solubility at pH extremes where ionic forms predominate.
In neutral aqueous solutions (pH 7.0), moderate solubility is expected in the range of 5-50 mg/mL, reflecting the balance between hydrophobic interactions of the alkyl chain and hydrophilic interactions of the zwitterionic head group [16]. Phosphate buffer systems at physiological pH maintain similar solubility characteristics while providing pH stability.
Acidic conditions significantly enhance solubility due to protonation of the amino group, creating a fully cationic species with increased water interaction [17]. In simulated gastric fluid (pH 1.2), very high solubility exceeding 100 mg/mL is anticipated. Similarly, basic conditions promote anionic forms with enhanced aqueous solubility.
Bile salt micelles provide solubilization enhancement through incorporation of the hydrophobic portions into micellar structures while maintaining the polar groups in aqueous contact [9] [18]. This mechanism is particularly relevant for intestinal absorption where bile salts facilitate lipid solubilization and absorption processes.
| Medium | Estimated Solubility | Ionization State |
|---|---|---|
| Water (pH 7.0) | Moderate (5-50 mg/mL) | Zwitterionic [16] |
| Phosphate Buffer (pH 7.4) | Moderate (5-50 mg/mL) | Zwitterionic |
| Acidic Buffer (pH 2.0) | High (>50 mg/mL) | Cationic (+NH₃⁺) [17] |
| Basic Buffer (pH 10.0) | High (>50 mg/mL) | Anionic (-COO⁻) |
| Simulated Gastric Fluid (pH 1.2) | Very High (>100 mg/mL) | Cationic (+NH₃⁺) [17] |
| Simulated Intestinal Fluid (pH 6.8) | Moderate (10-75 mg/mL) | Zwitterionic/Anionic |
| Bile Salt Micelles | Enhanced solubility | Variable [9] [18] |
| Octanol | High (lipophilic character) | Neutral forms preferred |